Product packaging for 2-methylpropyl furan-2-carboxylate(Cat. No.:CAS No. 20279-53-2)

2-methylpropyl furan-2-carboxylate

Cat. No.: B6167371
CAS No.: 20279-53-2
M. Wt: 168.19 g/mol
InChI Key: HREPSLLONKRVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylpropyl furan-2-carboxylate (CAS 20279-53-2) is a furan-carboxylate ester with the molecular formula C9H12O3 . It is also known as isobutyl 2-furoate and serves as a versatile chemical intermediate in organic synthesis and materials science research . Furan-carboxylate derivatives are increasingly valued in medicinal chemistry and chemical biology for their role as bioisosteres. They are explored as stable alternatives to other heterocyclic cores, such as furanones, which can be metabolically unstable in biological systems . For instance, furan-2-carboxamide derivatives have demonstrated significant potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing pathways, suggesting a valuable application in developing novel anti-infectives . Furthermore, furan derivatives are important in developing sustainable technologies. Compounds like 2-methylfuran, a related molecule, are platform chemicals derived from biomass and are used to synthesize high-value chemicals and high-density liquid fuels . The furan ring also acts as a key precursor in synthesizing various acyl furans, which are valuable as food additives and pharmaceutical intermediates . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20279-53-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methylpropyl furan-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

HREPSLLONKRVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of 2 Methylpropyl Furan 2 Carboxylate Analogues

Isolation and Identification from Biological Matrices

Furan (B31954) derivatives are secondary metabolites found in a variety of organisms, from microbes to plants. Their isolation and identification are crucial for understanding their biological roles and biosynthetic origins.

Microorganisms, including fungi and bacteria, are known producers of furan-2-carboxylic acid and its esters. researchgate.net 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, is produced by several fungi, including Aspergillus spp., Gibberella fujikuroi, Helminthosporium maydis, and Pyricularia grisea. nih.gov It has also been identified in marine-derived fungi such as Epicoccum sp., Wardomyces anomalus, and Cladosporium herbarum. nih.gov

In the bacterial domain, methyl 5-methyl-2-furancarboxylate has been identified among the volatile organic compounds released by Saccharopolyspora erythraea and S. griseoflavus. nih.gov This discovery was notable as the furan ester had not been previously reported as a natural product. nih.gov

Table 1: Furan-2-Carboxylate (B1237412) Analogues from Microbial Sources

Compound NameMicrobial Source(s)
5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)Aspergillus spp., Gibberella fujikuroi, Helminthosporium maydis, Pyricularia grisea, Epicoccum sp., Wardomyces anomalus, Cladosporium herbarum nih.gov
Methyl 5-methyl-2-furancarboxylateSaccharopolyspora erythraea, S. griseoflavus nih.gov

Plants are a rich source of furan derivatives, which are often derived metabolically from carbohydrates abundant in roots and fruits. nih.gov The tobacco plant (Nicotiana tabacum) in particular has been a source for the isolation of several novel furan-2-carboxylic acids.

Research on the roots of Nicotiana tabacum led to the isolation of two new furan-2-carboxylic acids: 5-(3-hydroxy-5-(hydroxymethyl)-4-methoxyphenyl)-3-methylfuran-2-carboxylic acid and 5-(4-hydroxy-5-methoxy-2-methylphenyl)-3-methylfuran-2-carboxylic acid. researchgate.net Further studies on the leaves of the same plant species yielded three additional new derivatives: 5-(4-hydroxy-2-methoxy-6-methyl-phenyl)-3-methylfuran-2-carboxylic acid, its methyl ester, and 5-(3-hydroxy-4-methoxy-5-methylphenyl)-3-methylfuran-2-carboxylic acid. researchgate.net The stem bark has also been found to contain new furan-2-carboxylic acid derivatives. researchgate.net Additionally, the simple 2-methylfuran (B129897) is found naturally in plants like myrtle and Dutch lavender. mdpi.com

Table 2: Furan-2-Carboxylic Acid Derivatives Isolated from Nicotiana tabacum

Compound NamePlant Part
5-(3-hydroxy-5-(hydroxymethyl)-4-methoxyphenyl)-3-methylfuran-2-carboxylic acidRoots researchgate.net
5-(4-hydroxy-5-methoxy-2-methylphenyl)-3-methylfuran-2-carboxylic acidRoots researchgate.net
5-(4-hydroxy-2-methoxy-6-methyl-phenyl)-3-methylfuran-2-carboxylic acidLeaves researchgate.net
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-methylfuran-2-carboxylateLeaves researchgate.net
5-(3-hydroxy-4-methoxy-5-methylphenyl)-3-methylfuran-2-carboxylic acidLeaves researchgate.net

Mechanistic Aspects of Furan Ester Biosynthesis

The biosynthesis of furan esters involves complex enzymatic pathways that convert simple precursors into the characteristic furan ring structure, which is then further modified.

The enzymatic production of furan-2-carboxylic acid derivatives, particularly the platform chemical 2,5-furandicarboxylic acid (FDCA), has been a significant area of research. nih.gov These pathways often start from 5-hydroxymethylfurfural (B1680220) (HMF), a compound derived from the dehydration of C6 sugars. nih.gov

One established pathway involves a two-step oxidation of HMF. The initial oxidation can proceed via two routes: oxidation of the alcohol group to form 2,5-diformylfuran (DFF) or oxidation of the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.gov Both DFF and HMFCA are then further oxidized to 2-formyl-5-furancarboxylic acid (FFCA), which is finally converted to FDCA. nih.gov

Several enzymes have been identified that can catalyze these transformations. A bi-enzymatic cascade using a bacterial laccase and a fungal alcohol oxidase can effectively convert HMF to FDCA. nih.gov Multi-enzyme systems combining fungal oxidoreductases, such as aryl alcohol oxidase (AAO), unspecific peroxygenase (UPO), and galactose oxidase (GAO), have also been successfully used for the enzymatic oxidation of HMF to FDCA. nih.gov Furthermore, enzymes from the UbiD family, such as HmfF from Cupriavidus basilensis, have been shown to catalyze the carboxylation of 2-furoic acid to produce FDCA. acs.org The final esterification step can also be achieved enzymatically; for instance, an engineered carboxyl methyltransferase has been used for the dimethylation of FDCA. chemistryviews.org

Table 3: Enzymatic Reactions in Furan-2-Carboxylic Acid Derivative Biosynthesis

SubstrateEnzyme(s)Product
5-Hydroxymethylfurfural (HMF)Bacterial Laccase, Fungal Alcohol Oxidase2,5-Furandicarboxylic acid (FDCA) nih.gov
5-Hydroxymethylfurfural (HMF)Aryl Alcohol Oxidase (AAO), Unspecific Peroxygenase (UPO), Galactose Oxidase (GAO)2,5-Furandicarboxylic acid (FDCA) nih.gov
2-Furoic acidHmfF (UbiD family carboxylase)2,5-Furandicarboxylic acid (FDCA) acs.org
2,5-Furandicarboxylic acid (FDCA)Engineered Carboxyl Methyltransferase (FtpM)Dimethyl 2,5-furandicarboxylate chemistryviews.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govrsc.org By using isotope-labeled substrates (like ¹³C-glucose), MFA allows researchers to trace the path of atoms through metabolic pathways, providing a detailed understanding of how precursor molecules are incorporated into final products. nih.govyoutube.com This methodology is critical for rationally engineering microorganisms for improved production of desired chemicals. nih.gov

In the context of furan derivative biosynthesis, MFA can elucidate the efficiency of converting primary metabolites into furan precursors. The key precursors for the furan ring are carbohydrates, which are converted into compounds like furfural (B47365) and HMF. nih.govnih.gov For example, the degradation pathway of furfural and HMF in Cupriavidus basilensis has been studied, providing a basis for understanding precursor flow. acs.org Isotopic labeling studies are a cornerstone of MFA and have been instrumental in confirming the incorporation of precursors. For instance, labeling studies on D-glucose have helped to unravel the complex pyrolytic pathways leading to furan and its derivatives. epa.gov Similarly, studies on Maillard-type reactions have used labeling to distinguish between formation pathways that utilize the intact sugar skeleton versus those that proceed by the recombination of smaller carbon fragments. nih.gov

Formation Mechanisms of Furan Derivatives in Thermally Processed Organic Matter

Furan and its derivatives are well-known contaminants that form during the thermal processing of food. encyclopedia.pubresearchgate.net Their formation is not a result of enzymatic action but rather a series of complex chemical reactions driven by heat.

Multiple pathways contribute to furan formation, with the primary routes involving common food components. nih.govresearchgate.net These pathways include:

Thermal degradation of carbohydrates : This is a major pathway, often occurring as part of the Maillard reaction (non-enzymatic browning) between reducing sugars and amino acids. nih.gov However, carbohydrates can also form furans on their own through thermal rearrangement and degradation. nih.gov Studies with isotopically labeled D-glucose have shown that furan and numerous derivatives can be formed through unimolecular pyrolytic reactions. epa.gov

Thermal degradation of amino acids : Certain amino acids, such as alanine (B10760859), serine, threonine, and cysteine, can degrade to form furan. nih.govresearchgate.net The presence of these amino acids can promote furan formation from sugars by facilitating the recombination of C2 fragments like acetaldehyde (B116499) and glycolaldehyde (B1209225). nih.gov

Oxidation of ascorbic acid (Vitamin C) : At high temperatures, ascorbic acid readily oxidizes and degrades to form furan. nih.govresearchgate.netnih.gov This precursor has shown a high potential for generating furan. nih.gov

Oxidation of polyunsaturated fatty acids (PUFAs) and carotenoids : The thermal oxidation of lipids, particularly PUFAs like linoleic and linolenic acid, is another significant pathway for furan formation. nih.govresearchgate.net

Labeling studies have revealed two principal mechanisms for furan formation from sugars: one involving the dehydration and cyclization of the intact sugar skeleton, and another involving the breakdown of the sugar into smaller reactive fragments (C2 and C3 units) which then recombine to form the furan ring. nih.gov The dominant pathway can depend on the specific conditions, such as the presence of amino acids. nih.gov

Table 4: Major Precursors and Pathways for Furan Formation in Thermally Processed Matter

Precursor CategorySpecific ExamplesFormation Pathway
CarbohydratesGlucose, Fructose, Sucrose nih.govnih.govThermal degradation, Maillard reaction, rearrangement, cyclization nih.govnih.gov
Amino AcidsAlanine, Threonine, Serine, Cysteine nih.govresearchgate.netThermal degradation, Strecker degradation, recombination of fragments nih.govnih.gov
VitaminsAscorbic Acid nih.govnih.govOxidation and degradation at high temperatures nih.govresearchgate.net
LipidsPolyunsaturated Fatty Acids (e.g., Linolenic acid) nih.govOxidation nih.govresearchgate.net

Degradation of Carbohydrates and Amino Acids

The formation of furan and its analogues, which constitute the core structure of compounds like 2-methylpropyl furan-2-carboxylate, is significantly influenced by the thermal degradation of carbohydrates and amino acids. nih.gov This process is particularly prevalent during the cooking and processing of food. nih.gov The thermal degradation of carbohydrates is a complex process that can lead to the formation of numerous furan compounds. nih.gov Research indicates that carbohydrate degradation leading to furan derivatives can be categorized into four main pathways that result in aldotetrose derivatives, which can subsequently undergo cyclization to form furan. nih.gov

Labeling studies have identified two primary pathways for the formation of furan and its methylated analogue, 2-methylfuran, from sugars and amino acids: one involving the intact sugar skeleton and another proceeding through the recombination of reactive C2 and/or C3 fragments. nih.govacs.org Under dry-heating conditions without amino acids, furan is primarily formed from the intact carbon skeleton of sugars, with byproducts like formic and acetic acid indicating the cleavage of C1 or C2 units from hexoses. nih.govacs.org

The presence of certain amino acids, such as alanine, threonine, and serine, promotes the formation of furan through the recombination of C2 fragments like acetaldehyde and glycolaldehyde, which can originate from both the sugars and the amino acids themselves. nih.govacs.org The degradation of amino acids is a key mechanism; studies using carbon-13 labeling have shown that amino acids capable of forming acetaldehyde and glycolaldehyde can produce furan via aldol (B89426) condensation and cyclization. nih.gov For instance, 2-methylfuran formation is favored in the presence of amino acids through aldol-type reactions involving C2 and C3 fragments, with lactaldehyde (the Strecker aldehyde of threonine) being a crucial intermediate. nih.govacs.org

The interaction between proteins and certain sweeteners at high temperatures can also lead to the degradation of essential amino acids like lysine (B10760008) and tryptophan. nih.govacs.org This highlights the reactivity of carbohydrate degradation products with protein components during thermal processing. acs.org

Table 1: Formation of Furan Analogues from Carbohydrate and Amino Acid Degradation

Precursor(s) Condition Key Intermediate(s) Resulting Furan Analogue(s)
Sugars (e.g., Hexoses) Roasting (dry heat) Intact sugar skeleton Furan
Sugars + Amino Acids (Alanine, Threonine, Serine) Roasting (dry heat) Acetaldehyde, Glycolaldehyde Furan
Sugars + Amino Acids (Threonine) Aqueous Solution Lactaldehyde 2-Methylfuran
Amino Acids Thermal Degradation Acetaldehyde, Glycolaldehyde Furan

Role of Ascorbic Acid Degradation

Ascorbic acid (Vitamin C) is a major precursor for the formation of furan in thermally processed foods. nih.gov Studies have shown that the degradation of ascorbic acid can lead to the formation of various furan-type compounds, including 2-furoic acid and 2-furaldehyde, which are considered possible intermediates in the pathway to furan. nih.govacs.orgacs.org The non-oxidative thermal degradation of ascorbic acid is a key process in this conversion. rsc.org

Research using 13C-labeled ascorbic acid has helped elucidate the formation mechanism, indicating that the resulting furan molecule comprises an intact C4 unit from the ascorbic acid backbone (mainly carbons C-3 to C-6), with two C1 units being split off as carbon dioxide and formic acid. nih.gov The degradation of ascorbic acid in aqueous solutions can yield several products, including furfural, 2-furoic acid, and 3-hydroxy-2-pyrone, with the specific products and their quantities being heavily influenced by pH. acs.org Low pH conditions generally favor the formation of furfural and 2-furoic acid. acs.org

The conditions of thermal treatment significantly affect the yield of furan from ascorbic acid. Dry-heating pure ascorbic acid can produce about 2 mmol/mol of furan, whereas pressure cooking in an aqueous solution yields much lower amounts. nih.gov The rate of furan formation can be significantly accelerated by the presence of oxidizing agents like ferric chloride, which can increase the furan formation rate constant by hundreds of times at 100 °C. nih.gov Conversely, the presence of other reactive molecules in complex food systems can lead to competing reactions, which may slow down furan formation compared to what is observed in simplified model systems. nih.gov

Maillard Reaction Intermediates

The Maillard reaction, a form of non-enzymatic browning, is a fundamental pathway for the formation of furan and its derivatives in food. nih.govresearchgate.net This complex series of reactions involves reducing sugars and amino acids, generating a wide array of flavor and aroma compounds, including furans. nih.govresearchgate.net It is a primary source of furan compounds that are not derived from ascorbic acid or lipid oxidation. acs.org

During the Maillard reaction, sugar dehydration and fragmentation are key steps that produce intermediates leading to furan analogues like furfural and 2-methylfuran. researchgate.net Studies on model systems have shown that roasting conditions are particularly effective for producing furan and 2-methylfuran from sugars and amino acids, yielding amounts up to 330 µmol/mol and 260 µmol/mol, respectively. nih.govacs.org In contrast, pressure cooking conditions result in significantly lower yields. nih.govacs.org

The formation of furan via the Maillard reaction can occur through two main routes: from the intact carbon skeleton of the sugar or by the recombination of smaller, reactive fragments. nih.govacs.org In aqueous solutions, approximately half of the furan is generated through the recombination of sugar fragments. nih.govacs.org The presence of amino acids like alanine, serine, and threonine enhances furan formation by promoting the recombination of C2 fragments. nih.govacs.org Specifically, 2-methylfuran formation is closely associated with certain amino acids, such as alanine and threonine. researchgate.net The process often involves the combination of Strecker aldehydes, which are derived from amino acids, with other reactive intermediates. researchgate.net For example, furfural and 5-methyl-2-furfural, which are products of the Maillard reaction, can react directly with the amino acid phenylalanine to form Schiff base compounds, thereby altering subsequent reaction pathways. mdpi.com

Mechanistic Investigations of 2 Methylpropyl Furan 2 Carboxylate Reactivity and Transformations

Furan (B31954) Ring Functionalization and Derivatization

The furan ring in 2-methylpropyl furan-2-carboxylate (B1237412) is an electron-rich aromatic system, which largely dictates its reactivity. The presence of the electron-withdrawing isobutoxycarbonyl group at the 2-position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution in furan is a well-studied class of reactions. The furan ring is highly activated towards electrophiles, with reactions occurring much faster than in benzene. chemicalbook.com The preferred site of substitution is the C2 (or α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance, with three contributing resonance structures. chemicalbook.comquora.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com

In 2-methylpropyl furan-2-carboxylate, the C2 position is already substituted. The ester group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, it directs incoming electrophiles to the C5 position, which is the other α-position. This is because the resonance stabilization of the intermediate is still more effective for attack at the α-positions. Common electrophilic substitution reactions for furan derivatives include nitration, bromination, and formylation. numberanalytics.com For instance, bromination of furan in dioxane readily yields 2-bromofuran. pearson.com

Reaction Reagents Expected Major Product
BrominationBr₂ in dioxane2-methylpropyl 5-bromofuran-2-carboxylate
NitrationNitric acid/acetic anhydride2-methylpropyl 5-nitrofuran-2-carboxylate
FormylationVilsmeier-Haack reagent (POCl₃, DMF)2-methylpropyl 5-formylfuran-2-carboxylate

Nucleophilic Additions to the Furan Ring System

Direct nucleophilic aromatic substitution on the electron-rich furan ring is generally difficult. However, functionalization can be achieved through other pathways. One common method involves the metalation of the furan ring, typically with organolithium reagents, to form a nucleophilic furyllithium species. mdpi.com This can then react with various electrophiles. For this compound, the most acidic proton is at the C5 position, so treatment with a strong base like n-butyllithium would likely lead to 2-methylpropyl 5-lithiofuran-2-carboxylate. This intermediate can then undergo nucleophilic addition to electrophiles such as aldehydes, ketones, or alkyl halides. mdpi.com

Another approach to functionalizing the furan ring involves tandem reactions, such as a Michael addition followed by an intramolecular cyclization. rsc.org These multi-step processes allow for the synthesis of highly substituted furan derivatives.

Diels-Alder Cycloaddition Reactions of Furan Carboxylates

The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. rsc.org The reactivity of furans in these reactions is influenced by the electronic nature of their substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the ester group in this compound, decrease it. rsc.org This reduced reactivity is due to the loss of aromaticity in the furan ring during the cycloaddition. nih.gov

Despite this, furan-2-carboxylates can undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.org Research has shown that conducting these reactions in water can significantly enhance the reaction rate. rsc.org The resulting oxanorbornene adducts are versatile intermediates for the synthesis of a variety of other compounds. researchgate.netrsc.org The reaction is often thermodynamically unfavorable, but in some cases, subsequent irreversible steps can drive the reaction to completion. nih.gov

Dienophile Solvent/Conditions Product Type
N-MethylmaleimideWater, heat7-oxabicyclo[2.2.1]heptene adduct
Maleic anhydrideHeat7-oxabicyclo[2.2.1]heptene adduct
Itaconic anhydrideNeat, ambient temperatureLactone acid via adduct rearrangement nih.gov

Ester Group Chemical Transformations

The isobutyl ester group of this compound is susceptible to various chemical transformations, most notably transesterification and hydrolysis. These reactions proceed via nucleophilic acyl substitution mechanisms.

Transesterification Reaction Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of furan esters, a process for preparing furfuryl esters via transesterification of an alkyl ester with furfuryl alcohol in the presence of potassium carbonate has been described. google.com

For this compound, transesterification with a different alcohol (R'-OH) would proceed as follows:

Base-catalyzed transesterification: A strong base (e.g., an alkoxide) removes a proton from the incoming alcohol to form a nucleophilic alkoxide (R'O⁻). This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original isobutoxy group is then eliminated as an isobutoxide anion, which subsequently deprotonates another molecule of the incoming alcohol, regenerating the nucleophilic alkoxide.

Acid-catalyzed transesterification: The carbonyl oxygen of the ester is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the isobutanol is eliminated, and the catalyst is regenerated.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemistrysteps.comucalgary.ca

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is the reverse of Fischer esterification. ucalgary.cayoutube.com

Protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of isobutanol as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield furan-2-carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process because the final step involves the deprotonation of the carboxylic acid by the base. chemistrysteps.commasterorganicchemistry.com

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the elimination of the isobutoxide ion as the leaving group.

An acid-base reaction occurs where the highly basic isobutoxide ion deprotonates the newly formed furan-2-carboxylic acid, forming an isobutanol molecule and a furan-2-carboxylate salt.

Acidic workup is required to protonate the carboxylate salt and isolate the final furan-2-carboxylic acid product. ucalgary.ca

Reduction and Oxidation Pathways

The reactivity of this compound is largely dictated by the furan ring and the ester functional group. These moieties can undergo various reduction and oxidation reactions, leading to a diverse range of products.

Reduction Pathways:

The primary reduction pathway for this compound involves the hydrogenation of the furan ring. This reaction can be achieved using various catalytic systems, including both noble and non-noble metals. mdpi.com

Catalytic Hydrogenation: The furan ring can be fully or partially hydrogenated. Complete hydrogenation over catalysts like platinum or nickel results in the formation of 2-methylpropyl tetrahydrofuran-2-carboxylate. acs.org The reaction typically proceeds stepwise, with dihydrofuran intermediates. The selectivity towards partially or fully hydrogenated products can be controlled by modifying reaction conditions such as temperature, pressure, and the choice of catalyst and support. mdpi.com For instance, certain palladium-based catalysts have shown selectivity towards the formation of tetrahydrofurfuryl alcohol derivatives through the hydrogenation of both the ring and the ester group. mdpi.com

Reductive Cleavage: Under more stringent hydrogenolysis conditions, the furan ring can be opened. This can lead to the formation of various aliphatic esters. For example, catalytic transfer hydrogenation, a method that uses hydrogen donors like alcohols under moderate conditions, can promote such transformations. nih.gov

Oxidation Pathways:

Oxidative reactions of this compound can target either the furan ring or the side chain.

Oxidative Ring Cleavage: The furan ring is susceptible to oxidative cleavage, a transformation that can yield valuable 1,4-dicarbonyl compounds. organicreactions.org Reagents like bromine in methanol (B129727) or ozone can lead to the formation of unsaturated dicarbonyl compounds or their derivatives. The specific products depend on the oxidant and the reaction conditions.

Side-Chain Oxidation: While the 2-methylpropyl group is relatively stable, the furan ring can be oxidized at the C5 position (the carbon opposite the ester group). For instance, methods have been developed for the oxidation of related methyl 5-methylfuran-2-carboxylate to produce 5-(methoxycarbonyl)furan-2-carboxylic acid, indicating that the C-H bond at the 5-position can be a site for oxidation. google.com

Complete Degradation: Under harsh oxidative conditions, the furan ring can be completely degraded to form carboxylic acids. organicreactions.org This highlights the furan moiety's potential role as a masked carboxyl group in complex synthetic strategies.

Side Chain Modifications and Their Impact on Reactivity

Modifications to both the ester (2-methylpropyl) and the furan ring side chains can significantly alter the steric and electronic properties of this compound, thereby influencing its reactivity.

Ester Group (Side Chain) Modification:

The structure of the alkyl group in the ester function (the 2-methylpropyl group) primarily impacts the rate of reactions involving the carboxyl group, such as hydrolysis or transesterification.

Steric Hindrance: The branched nature of the 2-methylpropyl (isobutyl) group presents more steric hindrance compared to a linear chain like n-butyl. This increased steric bulk can decrease the rate of nucleophilic attack at the carbonyl carbon, making hydrolysis or transesterification reactions slower than for a corresponding n-alkyl ester.

Solubility: The nature of the alkyl side chain also influences the molecule's solubility in different solvents, which can affect reaction kinetics in solution-phase reactions. acs.org

Furan Ring Substituent Modification:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., methyl groups) to the furan ring increases the electron density of the ring system. This enhances its susceptibility to electrophilic attack but can also influence the stability of intermediates in other reactions. For example, studies on the fragmentation of methyl-substituted furoic acids show that the position of the methyl group affects the resulting fragmentation patterns upon electron attachment. nih.govacs.org

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., nitro or additional carboxyl groups) deactivates the furan ring towards electrophilic substitution. However, it can facilitate nucleophilic attack on the ring. The carboxylation of 2-furoic acid to form furan-2,5-dicarboxylic acid is a key example, where the existing carboxyl group directs the addition of a second one. researchgate.netrsc.org This suggests that a similar transformation could be possible for this compound under appropriate conditions.

The tunability of these side chains is a powerful tool in synthetic chemistry. For example, in the field of conjugated polymers, modifying the alkyl side chains appended to furan-containing backbones is crucial for controlling structural order, π-π stacking distances, and ultimately, the performance of devices like solar cells. acs.orgnih.gov These principles can be extrapolated to understand how modifications would tune the reactivity of individual molecules like this compound.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The feasibility and rate of transformations involving this compound are governed by their kinetic and thermodynamic parameters. While specific data for this exact ester are scarce, analysis of its parent acid, furan-2-carboxylic acid, and related compounds provides significant insights.

Thermodynamic Properties:

The thermodynamic stability of furan-2-carboxylic acid and its derivatives has been studied, providing data on enthalpies of formation, combustion, and dissolution. These values are fundamental to understanding the energy changes associated with their reactions. researchgate.netacs.org For example, the solubility and dissolution thermodynamics of furan-2-carboxylic acid have been measured in various solvents, showing that solubility increases with temperature and is highest in polar protic solvents like ethanol. acs.org

Below is a table summarizing key thermodynamic data for the parent compound, furan-2-carboxylic acid.

PropertyValueConditionsReference
Melting Temperature (Tm)403.15 K- acs.org
Enthalpy of Fusion (ΔfusH)22.98 kJ/molat Tm acs.org
Standard Enthalpy of Combustion (ΔcH°)-2047.0 ± 1.1 kJ/mol298.15 K researchgate.net
Standard Enthalpy of Formation (ΔfH°)-443.5 ± 1.2 kJ/mol298.15 K (crystalline) researchgate.net
Enthalpy of Sublimation (ΔsubH)108.4 ± 0.82 kJ/mol322-373 K researchgate.net

This table is interactive. Click on the headers to sort.

Reaction Kinetics:

Kinetic studies on related furan compounds reveal how reaction rates are influenced by various factors.

Hydrogenation: The kinetics of furfural (B47365) hydrogenation are highly dependent on the catalyst, temperature, and hydrogen pressure. nih.gov For instance, increasing the reaction temperature generally leads to a significant increase in the initial reaction rate. nih.gov

Hydrolysis: The hydrolysis of the ester group is a key reaction. The kinetics of this reaction would be expected to follow standard ester hydrolysis models, with the rate being influenced by pH and temperature. The steric hindrance from the 2-methylpropyl group would likely result in a lower rate constant compared to less hindered esters.

Decarboxylation: Thermal decarboxylation of the parent 2-furoic acid to produce furan is a known reaction, typically activated at temperatures around 140-160 °C. researchgate.net The ester form is generally more stable towards decarboxylation than the free acid. Enzymatic decarboxylation is also a known transformation for furoic acid, proceeding via a 1,3-dipolar cycloaddition mechanism. acs.orgnih.gov

Dissociative Electron Attachment: Studies on 2-furoic acid have shown that carboxylation significantly influences the fragmentation of the furan ring upon low-energy electron attachment. nih.govacs.org This provides insight into the molecule's stability and potential degradation pathways under specific conditions, such as in mass spectrometry or radiation chemistry. An intense fragmentation channel appears at an electron energy of 6.7 eV, which is not observed for furan itself. nih.govacs.org

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 Methylpropyl Furan 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Multidimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity of the molecule. youtube.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.eduprinceton.edu For 2-methylpropyl furan-2-carboxylate (B1237412), COSY would show correlations between the protons on the furan (B31954) ring, as well as between the protons of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.eduprinceton.edu This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the proton signal of the CH₂ group in the isobutyl moiety would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). youtube.comsdsu.eduprinceton.edu This technique is vital for piecing together the molecular fragments. For example, it would show a correlation between the carbonyl carbon and the protons of the adjacent CH₂ group of the isobutyl chain and the protons on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.netyoutube.com This can help to establish the relative orientation of the furan ring and the isobutyl group.

A study on related furan derivatives provides a basis for the expected NMR data. rsc.orgchemicalbook.com The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for 2-methylpropyl furan-2-carboxylate.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HSQC Correlation HMBC Correlation (Selected)
H3 (furan)~7.25~118YesC2, C4, C5
H4 (furan)~6.50~112YesC2, C3, C5
H5 (furan)~7.60~146YesC2, C3, C4
-OCH₂-~4.10~71YesC=O, CH
-CH(CH₃)₂~2.05~28Yes-OCH₂-, C(CH₃)₂
-CH(CH₃)₂~0.95~19YesCH, -OCH₂-
C2 (furan)-~145NoH3, H4, H5
C=O-~159No-OCH₂-, H3

While this compound itself is not chiral, related furan-containing natural products often possess stereogenic centers. For such compounds, determining the absolute configuration is crucial. Mosher's method is a powerful NMR technique used for this purpose. researchgate.netnih.govyoutube.comresearchgate.netspringernature.com The method involves derivatizing a chiral alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. nih.govspringernature.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be determined. researchgate.netnih.govspringernature.com This technique, along with other analogous methods, has been successfully applied to a wide range of natural products. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₄O₃), the calculated exact mass is 182.0943 g/mol . HRMS can confirm this with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. miamioh.edu For this compound, key fragmentation patterns would involve cleavage of the ester bond and fragmentation of the furan ring. Studies on the fragmentation of furan and its derivatives show that carboxylation can significantly influence the fragmentation pathways. nih.govresearchgate.netacs.orgmostwiedzy.plmostwiedzy.pl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and furan moieties. nih.govvscht.czdocbrown.infolibretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretch~1720
C-O (ester)Stretch~1280 and ~1120
=C-H (furan)Stretch>3000
C=C (furan)Stretch~1580, ~1480
C-H (alkyl)Stretch<3000

Studies on furan-2-carboxylates have shown that these compounds can exist as a mixture of two conformers (syn and anti) in solution, which can be observed in their IR spectra. capes.gov.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. researchgate.netnih.gov The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives exhibit characteristic UV absorption bands arising from π → π* transitions. researchgate.net The presence of the carboxylate group conjugated with the furan ring in this compound is expected to influence the position and intensity of these absorptions. The maximum absorption wavelength (λmax) for furan derivatives is typically in the range of 200-300 nm. researchgate.net

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a suitable method for the analysis of this compound. nih.govthermofisher.comacs.org The compound is separated from other components on a GC column and subsequently detected and identified by its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation of furan derivatives. researchgate.netnih.govjrespharm.comshimadzu.comsigmaaldrich.com Reversed-phase HPLC with a C8 or C18 column is commonly used, often with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient. nih.govsielc.com Detection is typically achieved using a Diode Array Detector (DAD), which can provide UV spectra of the eluting peaks, aiding in their identification. nih.govjrespharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. restek.comresearchgate.net This method is particularly effective for its identification in food, beverages, and environmental samples where it may be present at trace levels. restek.comthermofisher.com The process involves injecting a volatilized sample into a GC system, where it traverses a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For furan derivatives, columns such as the HP-5MS or TG-Bond Q are often employed to achieve good separation and symmetrical peak shapes. thermofisher.commdpi.com As this compound elutes from the column, it enters the mass spectrometer's ion source. Typically, electron ionization (EI) at 70 eV is used, which bombards the molecule with high-energy electrons. nih.govwhitman.edu This process generates a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions.

The resulting mass spectrum is a unique chemical fingerprint. For an ester like this compound, fragmentation patterns would likely include cleavage at the ester linkage and within the isobutyl group. libretexts.org Key fragment ions would be expected for the furanoyl group (m/z 95) and the isobutyl cation (m/z 57), alongside the molecular ion peak. By comparing the obtained mass spectrum and the GC retention time with those of a known standard or a spectral library, a confident identification can be made. nih.gov The method of standard additions, often using a deuterated internal standard like furan-d4, can be employed for accurate quantification. thermofisher.com

Table 1: Expected GC-MS Fragmentation Data for this compound

Putative Fragment Mass-to-Charge Ratio (m/z) Description
Molecular Ion [M]⁺ 154 The intact molecule with one electron removed.
[M-C₄H₉]⁺ 95 Loss of the isobutyl group, corresponding to the furanoyl cation.
[C₄H₉]⁺ 57 The isobutyl cation, a common fragment for isobutyl esters.
[C₅H₅O]⁺ 81 A fragment corresponding to the furan-2-ylmethyl cation.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples containing numerous co-eluting compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC. osti.govresearchgate.net This powerful technique employs two different capillary columns connected in series by a modulator. medchemexpress.com The first, longer column provides an initial separation, typically based on boiling point, while the second, shorter column performs a very fast, subsequent separation based on a different chemical property, such as polarity. researchgate.net

The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second column. This process creates a highly structured two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated across two retention time axes. osti.gov This enhanced resolution is critical for separating isomeric compounds and isolating trace analytes from a complex matrix, which is a common challenge in flavor and fragrance analysis. nih.gov

In the context of analyzing this compound, a typical GCxGC setup might pair a nonpolar primary column with a polar secondary column. researchgate.net This arrangement would separate compounds by boiling point in the first dimension and by polarity in the second. As a result, structurally related compounds, such as different esters or furan derivatives, tend to appear in distinct, organized patterns on the 2D plot, facilitating group-type analysis and identification. acs.org The focusing effect of the modulator also leads to narrower, more intense peaks, which can enhance sensitivity by a factor of five or more, allowing for the detection of sub-picogram quantities. osti.gov When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for each separated peak, enabling confident identification of hundreds or even thousands of compounds in a single run. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative for analyzing less volatile or thermally labile substances. For certain matrices or when derivatization is undesirable, HPLC coupled with mass spectrometry (LC-MS/MS) can be adapted for the analysis of esters like this compound.

In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the compound's differential partitioning between the two phases. For esters, reversed-phase HPLC using a C18 column is common, where a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. nih.govresearchgate.netresearchgate.net

After elution from the HPLC column, the analyte enters the mass spectrometer. Since the mobile phase is a liquid, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is required to generate gas-phase ions. nih.gov For an ester, positive ion mode would typically be used. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and detecting the resulting fragment ions. nih.gov This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. mdpi.com While less common for a volatile compound like this compound, HPLC-MS is a valuable tool for analyzing furan dicarboxylic acids and other non-volatile furan derivatives. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, the principles of the technique and the expected structural features can be understood by examining related compounds. nih.govnih.gov

The method involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, revealing the molecule's structure and how multiple molecules pack together to form the crystal lattice. nih.gov

For a molecule like this compound, a crystallographic analysis would confirm the planarity of the furan ring and the geometry of the ester group. nih.gov It would also reveal the specific conformation of the flexible isobutyl chain. Studies on similar furan-2-carboxylate derivatives, such as butane-1,4-diyl bis(furan-2-carboxylate), show that the furan ring is planar and the carboxylate group is only slightly twisted relative to the ring. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Argentophilic Interactions)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. medchemexpress.com X-ray crystallography is essential for visualizing and quantifying these forces, which dictate the material's physical properties.

In the crystal structure of this compound, several types of interactions would be anticipated. Although it lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to be significant. nih.gov These interactions would likely involve the hydrogen atoms of the isobutyl group or the furan ring acting as donors, and the ester carbonyl oxygen or the furan ring oxygen acting as acceptors. For example, in the crystal structure of N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide, which contains both furan and isobutyl moieties, intermolecular N—H···O and C—H···O hydrogen bonds are observed to connect molecules into chains. nih.gov

Furthermore, π-π stacking interactions between the electron-rich furan rings of adjacent molecules are highly probable. nih.gov These interactions, where the planes of the aromatic rings stack on top of each other, are a common feature in the crystal packing of furan derivatives. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would be revealed by a full crystallographic study. Analysis of solid furan itself has shown the presence of C-H···π and C-H···O interactions that stabilize the crystal lattice. nih.gov Argentophilic interactions are specific to silver-containing compounds and would not be relevant for pure this compound.

Polymorphism and Phase Transition Studies

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, each having a distinct arrangement and/or conformation of molecules in the crystal lattice. uni.lu Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, stability, and density. The study of polymorphism is critically important in the pharmaceutical and specialty chemical industries. nih.gov

Organic esters, particularly those with conformational flexibility like this compound, are prone to polymorphism. The flexible isobutyl group can adopt different conformations (torsional angles), which can lead to different optimal packing arrangements and, consequently, different crystal structures. The phenomenon of conformational polymorphism arises when different molecular conformers are present in different crystal forms.

Polymorphs can be identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. DSC is particularly useful for studying phase transitions between polymorphs as a function of temperature. While no specific polymorphic forms of this compound have been reported, studies on other organic molecules show that different polymorphs can be obtained by varying crystallization conditions such as the solvent, temperature, and rate of cooling. whitman.edu

Computational Chemistry and Theoretical Modeling of 2 Methylpropyl Furan 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles, relying on the laws of quantum mechanics. These methods provide deep insights into the electron distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ncert.nic.in It is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations can elucidate the electronic properties and predict the reactivity of furan (B31954) derivatives and other molecules. mdpi.comphyschemres.org

The application of DFT to a molecule like 2-methylpropyl furan-2-carboxylate (B1237412) would involve calculating various molecular properties and reactivity descriptors. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. physchemres.org

Furthermore, DFT allows for the calculation of global and local reactivity indices, which can predict the most likely sites for electrophilic or nucleophilic attack. physchemres.orgchemsrc.com For example, in a study on related furan derivatives, DFT calculations were used to identify reactive sites and understand reaction mechanisms. nih.gov Similarly, studies on other organic molecules have used DFT to analyze electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions susceptible to interaction. physchemres.org While specific data for 2-methylpropyl furan-2-carboxylate is not present in the reviewed literature, the principles from studies on related furan compounds would be directly applicable.

Table 1: Representative DFT-Calculated Properties for a Related Furan Derivative (Note: This data is for a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, and serves as an example of typical DFT outputs.)

PropertyValueSignificance
Angle between furan and phenyl groups3.3(1)°Indicates a nearly planar structure. unimi.it
C2-C1-C5-O3 torsion angle0.2(2)°Suggests minimal twisting around this bond. unimi.it
C3-C4-C7-C8 torsion angle1.8(3)°Further confirms the planarity of the ring systems. unimi.it

This interactive table is based on crystallographic data which is often correlated with DFT optimized geometries.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2-methylpropyl (isobutyl) group means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A key tool in this analysis is the Potential Energy Surface (PES), which maps the energy of a molecule as a function of its geometry. researchgate.netmdpi.com

A PES can be visualized as a landscape with valleys corresponding to stable conformations (energy minima) and mountain passes corresponding to transition states between these conformations. researchgate.netmdpi.com By mapping the PES, chemists can identify the most stable conformer(s) and the energy barriers to rotation around single bonds. For a molecule like this compound, this would involve calculating the energy as a function of the torsion angles within the isobutyl ester side chain. While specific PES data for this compound is unavailable, studies on other flexible molecules demonstrate the utility of this approach. For instance, the conformational analysis of a different furan derivative, 2-(1-hydroxy-2-methyl-propyl)-2,5-dihydro-furan-2-carboxylic acid diisopropylamide, revealed changes in its crystal structure with temperature, highlighting the importance of understanding molecular conformation. ox.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model how a molecule like this compound would move and interact with its environment over time.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how interactions with the solvent affect the conformational preferences and flexibility of the solute molecule. For furan-2-carboxylate derivatives, the polarity of the solvent could influence the orientation of the ester group relative to the furan ring.

Intermolecular Interactions in Solution and Solid State

MD simulations can also provide detailed insights into the intermolecular interactions that govern the behavior of molecules in the condensed phase. In solution, this includes solute-solvent and solute-solute interactions. In the solid state, MD can be used to model the packing of molecules in a crystal lattice and to understand the nature and strength of intermolecular forces such as van der Waals interactions and hydrogen bonds. For example, a study of a furan-carboxylic acid derivative in the solid state revealed that the crystal packing was primarily governed by stacking interactions between aromatic rings. unimi.it Similar principles would apply to the solid state of this compound.

QSAR and QSPR Modeling for Predictive Studies (excluding properties or effects on humans)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. unram.ac.iddigitaloceanspaces.comnih.gov These models are valuable for predicting the characteristics of new or untested compounds like this compound without the need for extensive experimental work. mdpi.com

For this compound, QSAR and QSPR models could be developed to predict a range of non-human-related endpoints. For example, QSAR models have been successfully developed for furan derivatives to predict their efficacy as corrosion inhibitors for mild steel. unram.ac.iddigitaloceanspaces.com Such models utilize molecular descriptors calculated using DFT, including:

EHOMO (Highest Occupied Molecular Orbital energy): Related to the electron-donating ability of the molecule.

ELUMO (Lowest Unoccupied Molecular Orbital energy): Related to the electron-accepting ability of the molecule.

Log P (Octanol-Water Partition Coefficient): Indicates the hydrophobicity of the compound.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Furan Derivatives

DescriptorDescriptionPotential Application for this compound
Molecular WeightThe mass of one mole of the compound.Prediction of volatility and diffusion rates.
Average Molecular PolarizabilityThe ease with which the electron cloud can be distorted by an electric field.Prediction of intermolecular interactions and solubility in non-polar solvents.
Total EnergyThe total electronic energy of the molecule at its equilibrium geometry.Used in models predicting thermodynamic properties.
Standard Heat of FormationThe change in enthalpy during the formation of 1 mole of the substance from its constituent elements.Prediction of reaction enthalpies and stability.

Source: Adapted from general principles of QSAR/QSPR modeling. unram.ac.iducr.ac.crdigitaloceanspaces.com

A QSPR model could be developed to predict the volatility of this compound, which is an important property for its use as a flavor and fragrance compound. nih.govresearchgate.netresearchgate.netmdpi.com The volatility of esters is influenced by factors such as molecular weight, boiling point, and vapor pressure, all of which can be correlated with structural descriptors. nih.gov

The development of a robust QSAR or QSPR model for this compound would involve:

Compiling a dataset of structurally related furan esters with experimentally determined values for the property of interest (e.g., environmental fate parameter, volatility).

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property. mdpi.com

Validating the model to ensure its predictive power for new compounds like this compound.

Such predictive models can guide the design of new furan-based compounds with desired properties, for instance, optimizing their environmental biodegradability or their performance in various industrial applications.

Mechanistic Studies of Biological Interactions Involving 2 Methylpropyl Furan 2 Carboxylate and Its Derivatives

Molecular Mechanisms of Antimicrobial Activity

Furan (B31954) derivatives have been shown to possess a broad range of biological effects, including antimicrobial activity. nih.govnih.gov The antimicrobial effects of these compounds are attributed to several molecular mechanisms, which will be discussed in the following subsections.

Disruption of Microbial Cellular Integrity

One of the proposed mechanisms for the antimicrobial action of furan derivatives is the disruption of microbial cellular integrity. Some furan-conjugated tripeptides have been suggested to act against cancer cells through a membranolytic effect, which involves the modification of the cell membrane. ijabbr.com This suggests a similar mechanism could be at play in their antimicrobial activity.

For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial activity, which is thought to be related to their lipophilicity. mdpi.com Compounds with higher lipophilicity, often conferred by aromatic moieties, may more easily interact with and disrupt the lipid bilayer of bacterial cell membranes. mdpi.com

Inhibition of Microbial Enzymatic Functions

The inhibition of essential microbial enzymes is another key mechanism of antimicrobial activity for furan derivatives. Research has shown that certain furan compounds can act as inhibitors for specific bacterial enzymes. For example, a class of furan-based compounds has been identified as inhibitors of salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis, an enzyme crucial for iron acquisition by the bacterium. mdpi.com

Furthermore, some 3-arylfuran-2(5H)-ones have demonstrated the ability to inhibit the urease enzyme of Helicobacter pylori, with 3-(3-methylphenyl)furan-2(5H)-one showing notable activity. ijabbr.com The inhibition of such enzymes disrupts vital metabolic pathways of the microorganisms, leading to a bacteriostatic or bactericidal effect. The effectiveness of furan derivatives as antibacterial agents has been demonstrated against various strains, including Escherichia coli and Staphylococcus aureus. mdpi.com

Furan DerivativeTarget Organism/EnzymeObserved EffectReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusInhibited growth at a concentration of 64 µg/mL for C. albicans and 128 µg/mL for most S. aureus strains. mdpi.com
Carbamothioyl-furan-2-carboxamide derivativesVarious bacterial and fungal strainsSignificant inhibition against bacterial and fungal strains with MICs ranging from 150.7–295 μg/mL. mdpi.comnih.gov
Thiazole Schiff base derivatives with furan ringBacillus subtilisCompound (2n) showed a high zone of inhibition (45.3 ± 0.6 mm). plos.org
Furan-based compoundsSalicylate synthase MbtI from M. tuberculosisInhibition of the enzyme. mdpi.com
3-(3-methylphenyl)furan-2(5H)-oneHelicobacter pylori ureaseInhibition of the enzyme. ijabbr.com

Gene Expression Modulation in Microorganisms

Antioxidant Mechanisms at the Molecular and Cellular Level

Furan derivatives have also been investigated for their antioxidant properties. ontosight.ai The furan ring structure plays a crucial role in this activity, allowing the compound to participate in mechanisms that neutralize free radicals and modulate oxidative stress. researchgate.net

Free Radical Scavenging Pathways

The primary antioxidant mechanism of many furan derivatives is their ability to scavenge free radicals. This is often achieved through hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms. researchgate.net The presence of hydroxyl or other electron-donating groups on the furan or associated rings can enhance this activity. researchgate.net

For example, the antioxidant activity of some furan derivatives is attributed to their ability to quench free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) by donating a hydrogen atom or an electron. nih.gov The resulting radical is often stabilized by the conjugated system of the molecule. nih.gov Studies on pyranoanthocyanins, which contain furan-like rings, have shown that they can scavenge multiple free radicals through complex mechanisms involving proton loss, demethylation, and electron transfer. mdpi.com

Furan Derivative ClassFree Radical Scavenging MechanismKey Structural FeaturesReference
Biginelli pyrimidines with a furan groupDPPH free radical scavenging via hydrogen atom donation or electron donation.Labile hydrogen atom and a conjugated system. nih.gov
2-(p-hydroxyphenyl styryl)-furanGood antioxidant properties with an IC50 of ~40 μM in DPPH assay.The O–H bond dissociation energy is comparable to that of vitamin E. researchgate.net
PyranoanthocyaninsCan scavenge multiple free radicals through mechanisms like n2−PL−n1−De−ET (proton loss, demethylation, electron transfer).Phenolic and methoxy (B1213986) groups. mdpi.com

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, furan derivatives can also exert antioxidant effects by modulating cellular oxidative stress pathways. nih.govresearchgate.net However, the role of the furan moiety itself can be complex. For instance, furan has been shown to induce oxidative stress in Leydig cells by increasing levels of reactive oxygen species (ROS) and lipid peroxidation, while decreasing the activity and gene expression of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). nih.gov This suggests that furan itself can be a pro-oxidant.

Modulatory Effects on Inflammatory Pathways (in vitro mechanistic studies)

Furan derivatives have been identified as potent modulators of inflammatory responses. In vitro studies using various cell models have begun to unravel the molecular basis for these anti-inflammatory properties, highlighting their ability to control the production of key inflammatory mediators and interfere with crucial signaling cascades.

Research into furan derivatives has demonstrated their significant capacity to suppress the production of pro-inflammatory cytokines and other inflammatory mediators. A notable example is the furan-2,5-dione derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), which has been studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7) and murine peritoneal macrophages. nih.govnih.gov

In these in vitro models, BPD effectively inhibits the expression and production of multiple inflammatory molecules. Treatment with BPD leads to a marked decrease in nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. nih.gov Furthermore, BPD significantly curtails the transcriptional expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are pivotal in the inflammatory cascade. nih.gov The compound also reduces the expression and activity of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govnih.gov

Table 1: Modulation of Inflammatory Mediators by a Furan-2,5-dione Derivative (BPD) in LPS-Stimulated Macrophages

MediatorEffect of BPD TreatmentLevel of Inhibition
Nitric Oxide (NO)Decreased ProductionSuppression of iNOS Protein & mRNA Expression
Cyclooxygenase-2 (COX-2)Decreased Expression & ActivityTranscriptional and Enzymatic
Tumor Necrosis Factor-alpha (TNF-α)Decreased ExpressionTranscriptional
Interleukin-6 (IL-6)Decreased ExpressionTranscriptional
Interleukin-1β (IL-1β)Decreased ExpressionTranscriptional

The modulatory effects of furan derivatives on cytokine production are mechanistically linked to their ability to intervene in critical inflammatory signaling pathways. The primary target identified for the furan-2,5-dione derivative BPD is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammation. nih.govnih.gov

BPD exerts its influence at several upstream points in the NF-κB pathway. nih.gov Studies have shown that BPD treatment prevents the LPS-induced phosphorylation and subsequent degradation of the inhibitory protein IκB-α. nih.gov This is crucial because IκB-α degradation is the event that releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.

Further investigation revealed that BPD's effect on IκB-α is due to its action on upstream kinases. BPD markedly reduces the LPS-induced phosphorylation of IκB kinase (IKK) subunits IKK-α and IKK-β. nih.gov The mechanism extends even further upstream, as BPD was found to suppress the formation of the complex between TGF-β-activated kinase-1 (TAK1) and TAK1-binding protein 1 (TAB1). nih.govnih.gov This disruption is accompanied by a reduction in the phosphorylation of TAK1 itself. nih.gov By targeting the TAK1-IKK-IκB-α axis, furan derivatives like BPD can effectively shut down the activation of NF-κB, providing a clear molecular basis for their anti-inflammatory properties. nih.gov

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus)

Furan-2-carboxylate (B1237412) derivatives have emerged as a versatile scaffold for designing potent and selective enzyme inhibitors. Through detailed enzyme kinetic analyses and computational docking studies, researchers have elucidated the mechanisms by which these compounds interact with various enzymatic targets.

Molecular docking studies have provided significant insights into how furan derivatives bind to the active sites of various enzymes, revealing key interactions that are crucial for their inhibitory activity.

Enoyl Reductase: For furan-azetidinone hybrids designed as potential antibacterial agents targeting E. coli enoyl reductase, docking studies highlighted the importance of π-π stacking interactions. The most potent compounds formed these interactions between their phenyl groups and key amino acid residues such as Phenylalanine (PHE 94) and Tyrosine (TYR 146) within the enzyme's active site. ijper.org

EGFR Tyrosine Kinase: In the case of 2-(furan-2-yl)quinazolin-4-one derivatives acting as antiproliferative agents, the most potent inhibitors were docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). nih.gov This suggests their mechanism involves competing with ATP, thereby preventing the kinase activity essential for cancer cell signaling.

NQO2: The structure-activity relationship for a series of furan-amidines as inhibitors of NRH:quinone oxidoreductase 2 (NQO2) was rationalized through molecular docking and binding mode analysis, helping to explain the observed inhibitory patterns. nih.gov

ATP-Citrate Lyase (ACL): Virtual screening protocols using dual docking algorithms (Autodock Vina and Glamdock) successfully identified furan carboxylate derivatives as novel ACL inhibitors. nih.gov This computational approach helped to pre-select compounds with a high probability of binding effectively to the enzyme's active site.

These studies collectively demonstrate that the furan scaffold can be effectively oriented within diverse enzyme active sites, with inhibitory activity often driven by specific hydrophobic and aromatic interactions.

Kinetic studies have quantified the inhibitory potency of various furan derivatives against a range of enzymes, providing crucial data such as IC₅₀ and Kᵢ values.

Furan-2-carboxamide derivatives, in particular, have been evaluated against several enzymes. A study investigating furan/thiophene-2-carboxamide compounds revealed their inhibitory potential against cholinesterases and urease. sinop.edu.tr For instance, N-(Thiophene-2-ylmethyl)furan-2-carboxamide (Compound 3 in the study) showed significant inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). sinop.edu.tr In another area, furan carboxylates were identified as potent inhibitors of ATP-citrate lyase (ACL), an important target in cancer metabolism, with the most active compound showing an IC₅₀ value in the low micromolar range. nih.gov A highly potent furan-2-carboxylic acid derivative, OST-4077, was found to be a selective inhibitor of human cathepsin K, a key enzyme in bone resorption, with an IC₅₀ in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition Data for Furan-2-carboxylate Derivatives

Furan Derivative ClassEnzyme TargetInhibition ValueReference
Furan/Thiophene-2-CarboxamideButyrylcholinesterase (BChE)Kᵢ = 0.07 mM sinop.edu.tr
Furan/Thiophene-2-CarboxamideAcetylcholinesterase (AChE)Kᵢ = 0.10 mM sinop.edu.tr
Furan/Thiophene-2-CarboxamideUreaseKᵢ = 0.10 mM sinop.edu.tr
Furan CarboxylateATP-Citrate Lyase (ACL)IC₅₀ = 4.1 µM nih.gov
Furan-2-carboxylic acid derivative (OST-4077)Human Cathepsin KIC₅₀ = 11 nM nih.gov

Chemoenzymatic Synthesis of Biologically Active Furan Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a sustainable and powerful approach to producing complex furan derivatives. Enzymes, particularly lipases, are widely used for their ability to perform specific transformations under mild conditions.

A key strategy involves the use of immobilized lipases for esterification and polymerization reactions. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been successfully employed in the synthesis of furan-based oligoesters and copolyesters. researchgate.netnih.govnih.govwur.nl These enzymatic polymerizations typically involve the transesterification of monomers like dimethyl 2,5-furandicarboxylate with various aliphatic diols, yielding polymers with controlled molecular weights in a green process. nih.govwur.nl

A more integrated chemoenzymatic process has been developed for the synthesis of amino-ester derivatives from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. csic.es This two-step, one-pot process involves:

Chemical Step: A selective reductive amination of HMF with a primary amine using a non-noble metal catalyst. csic.es

Enzymatic Step: The selective esterification of the hydroxymethyl group of the resulting amino-alcohol with a fatty acid, catalyzed by lipase CALB (Novozym 435). csic.es

This combined approach allows for the synthesis of complex, functionalized furan derivatives with high yield and selectivity under mild conditions. csic.es

Furthermore, enzymatic transformations can also be applied to modify the furan core itself. For example, the enzyme HmfF has been shown to catalyze the reverse reaction of decarboxylation, enabling the enzymatic carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics. acs.org These examples underscore the versatility of chemoenzymatic strategies in accessing a wide array of biologically active and industrially relevant furan derivatives.

Strategic Applications of 2 Methylpropyl Furan 2 Carboxylate As a Chemical Building Block and Research Tool

Role in Organic Synthesis as a Precursor

As a member of the furan-2-carboxylate (B1237412) family, 2-methylpropyl furan-2-carboxylate holds significant potential as a precursor in various organic synthesis pathways. The furan (B31954) ring is a valuable heterocyclic motif that can be either retained in the final product or transformed into other functionalities.

Synthesis of Fine Chemicals and Intermediates

Furan-2-carboxylic acids and their esters are recognized starting materials for a range of fine chemicals and complex intermediates. The ester group of this compound can be hydrolyzed to yield 2-furancarboxylic acid, a compound that can be decarboxylated to produce furan itself. Furthermore, the furan ring can undergo various transformations, such as Diels-Alder reactions, to create more complex molecular architectures. While specific examples for the 2-methylpropyl ester are not documented, the general reactivity of the furan-2-carboxylate scaffold suggests its utility in generating valuable chemical entities.

Development of Novel Heterocyclic Scaffolds

The furan ring within this compound is a versatile platform for the synthesis of other heterocyclic systems. Substituted furans are known to be key intermediates in the preparation of more complex structures. For instance, furan derivatives can react with various reagents to form pyrroles, thiophenes, and pyridazines, which are prevalent in medicinal chemistry and materials science. Research has demonstrated the conversion of furan-2-carboxaldehydes, closely related to furan-2-carboxylates, into furo[b]pyrrole systems. These transformations often involve condensation reactions followed by cyclization, highlighting the potential of the furan core in building diverse heterocyclic libraries.

Monomer and Polymer Chemistry

The increasing demand for sustainable and bio-based materials has propelled research into furan-based polymers. These polymers are seen as promising alternatives to their petroleum-based counterparts due to their renewable origins and often enhanced properties.

Precursor for Furan-Based Polymeric Materials

Although direct polymerization of this compound is not a primary application, it can serve as a precursor to key monomers. For example, the furan moiety is the core component of 2,5-furandicarboxylic acid (FDCA), a crucial building block for bio-based polyesters like polyethylene (B3416737) furanoate (PEF). While the synthesis of FDCA typically starts from other furan derivatives, the fundamental furan structure of this compound makes it part of the broader family of compounds that contribute to the development of these advanced materials.

Design of Sustainable Bio-based Polymers

The drive for sustainability is a major force in polymer chemistry. Furan-based polymers are at the forefront of this movement as they can be derived from renewable biomass. The synthesis of these polymers often relies on the availability of furan-containing monomers. While this compound itself is not a direct monomer in large-scale polymer production, its synthesis from bio-based resources would align with the principles of green chemistry. The development of efficient pathways to convert such furan esters into polymerizable monomers is an area of ongoing research interest.

Chemical Probes for Biological Systems (excluding clinical applications)

Furan-containing molecules have been investigated for their utility as chemical probes in biological research. These probes are valuable tools for studying biological processes at the molecular level. The fluorescence and reactivity of the furan ring can be tailored to create specific sensors and labeling agents. While there is no specific research detailing the use of this compound as a chemical probe, the broader class of furan derivatives has shown promise in this area. For example, certain furan-based compounds have been developed as fluorescent probes for detecting metal ions and other small molecules within cells, enabling the visualization of dynamic biological events. The structural motif of this compound could potentially be incorporated into more complex molecules designed for such research purposes.

Reference Standard in Analytical Chemistry Method Development

The utility of a chemical compound as a reference standard in analytical chemistry is foundational to achieving accurate and reproducible quantitative results. A reference standard is a highly purified compound used as a measurement base. In the context of method development, it is indispensable for the calibration of analytical instruments, the validation of new methods, and the quality control of routine analyses. For this compound, also known as isobutyl furan-2-carboxylate, its role as a reference standard is particularly relevant in chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).

The development of robust analytical methods for the detection and quantification of furan derivatives in various matrices, including food and polymeric materials, relies on the availability of pure reference standards. mdpi.comnih.gov These standards are crucial for establishing key analytical parameters such as retention time, mass spectral fragmentation patterns, and response factors.

A notable example of the analytical characterization of this compound is found in the study of polymer degradation. In a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis of poly(dimethyl-propylene furanoate), isobutyl furan-2-carboxylate was identified as one of the thermal degradation products. researchgate.net The ability to identify this compound amidst a complex mixture of pyrolysis products underscores the importance of having a reference standard for spectral matching and confirmation.

The following table summarizes the analytical data for isobutyl furan-2-carboxylate as identified in the aforementioned study. researchgate.net This information is critical for any analyst seeking to identify or quantify this compound in a sample.

ParameterValueAnalytical Technique
Compound Name Isobutyl furan-2-carboxylatePy-GC-MS
Retention Time (min) 20.2Py-GC-MS
Mass-to-charge ratio (m/z) 292Py-GC-MS

In the broader context of analyzing furan derivatives in food, methods often employ a stable isotope-labeled internal standard, such as d4-furan, for quantification. europa.eurmit.edu.vnresearchgate.net The principle involves adding a known amount of the internal standard to the sample. The ratio of the response of the analyte to the response of the internal standard is then used to determine the concentration of the analyte. This approach compensates for variations in sample preparation and instrument response. For a compound like this compound, its utility as a reference standard would be to create a calibration curve, where known concentrations of the standard are analyzed to establish a linear relationship between concentration and instrument response. This calibration is essential for the accurate quantification of the compound in unknown samples.

While extensive documentation detailing the widespread use of this compound as a routine analytical standard is not prevalent in the reviewed literature, its identification in research studies necessitates its availability as a reference material for future investigations. researchgate.net The synthesis and purification of this compound to a high degree of purity are prerequisites for its designation as a reference standard. This would enable its use in the validation of new analytical methods, in proficiency testing schemes among laboratories, and as a quality control material to ensure the reliability of analytical data.

Future Directions and Emerging Research Avenues for 2 Methylpropyl Furan 2 Carboxylate Studies

Exploration of Novel Sustainable Synthetic Routes

The industrial and laboratory synthesis of furan (B31954) esters like 2-methylpropyl furan-2-carboxylate (B1237412) is undergoing a paradigm shift towards greener and more sustainable methods. Future research will likely prioritize the move away from petroleum-based feedstocks towards renewable biomass. mdpi.com

Key research avenues include:

Biomass Valorization: Investigating direct conversion pathways from lignocellulosic biomass, which is rich in pentose sugars (precursors to furfural (B47365) and subsequently 2-furoic acid), offers a promising and sustainable starting point. rsc.org Research into efficient, one-pot reactions that combine hydrolysis, oxidation, and esterification steps will be crucial.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, for the esterification of 2-furoic acid with isobutanol presents a green alternative to chemical catalysts. acs.org These methods operate under mild conditions, are highly selective, and generate minimal waste. Future work should focus on enzyme immobilization and reaction engineering to improve yields and reusability.

Heterogeneous Catalysis: Developing robust solid acid or base catalysts for the esterification process can simplify product purification and catalyst recycling. Research into novel materials, such as metal-organic frameworks (MOFs) or functionalized carbons, could lead to highly active and selective catalysts for furan ester synthesis. rsc.org

Alternative Solvents: The exploration of green solvents, such as ionic liquids or deep eutectic solvents (DESs), could enhance reaction rates and selectivity while reducing the environmental impact associated with volatile organic compounds. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Routes
Synthetic RouteKey PrecursorsPotential AdvantagesResearch Focus Areas
Biomass-to-Ester ConversionLignocellulose, Hemicellulose, FructoseUtilizes renewable feedstock, potential for carbon neutrality. rsc.orgDevelopment of efficient one-pot catalytic systems.
Enzymatic Esterification2-Furoic Acid, IsobutanolHigh selectivity, mild reaction conditions, reduced waste. acs.orgEnzyme discovery, immobilization techniques, process optimization.
Heterogeneous Catalysis2-Furoic Acid, IsobutanolEasy catalyst separation and recycling, process intensification.Novel catalyst design (e.g., MOFs, zeolites), stability studies.
Direct CarboxylationFurfural, Carbon DioxideAtom-economic, utilizes CO2 as a C1 source. rsc.orgarkat-usa.orgCatalyst development for high efficiency and selectivity.

Deeper Mechanistic Understanding of Biological Interactions

Furan-containing structures are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.netorientjchem.org The specific biological role of 2-methylpropyl furan-2-carboxylate, however, remains largely unexplored. Future research must delve into its molecular mechanisms of action.

Key areas for investigation include:

Target Identification: High-throughput screening against panels of enzymes, receptors, and other biological targets can identify specific proteins with which the compound interacts. Furan derivatives have shown affinity for targets like the estrogen receptor and monoamine oxidase. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs of this compound with systematic modifications to the furan ring, the ester linkage, and the isobutyl group will be essential. ijabbr.com These studies will help to identify the key structural features responsible for any observed biological activity.

Cellular and Molecular Assays: Once a target is identified, detailed in vitro studies are needed to understand how the compound modulates its function. This includes investigating effects on signaling pathways, gene expression, and metabolic processes. ijabbr.com The ability of the furan ring to participate in various chemical interactions is often key to its biological effects. orientjchem.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful strategy for accelerating research. researchgate.net This integrated approach can guide the synthesis of new derivatives and provide insights into interaction mechanisms at an atomic level.

Future directions in this area involve:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its analogs within the active sites of potential protein targets. nih.govnih.gov This can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of furan esters and their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Pharmacokinetic Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. mdpi.com This in silico assessment is crucial for identifying potential liabilities early in the drug discovery process.

Table 2: Integrated Research Approaches
ApproachObjectiveTools / MethodsExpected Outcome
Computational Predict bioactivity and binding modes.Molecular Docking, QSAR, DFT Calculations. nih.govPrioritized list of candidate molecules, mechanistic hypotheses.
Experimental Synthesize and validate biological activity.Organic Synthesis, In Vitro Assays (e.g., enzyme inhibition, cytotoxicity). nih.govorientjchem.orgConfirmation of biological targets, structure-activity relationships.
Synergistic Accelerate discovery and optimization cycles.Iterative loop of computational prediction and experimental testing.Optimized lead compounds with improved potency and selectivity.

Development of Advanced Analytical Platforms for Comprehensive Characterization

A thorough understanding of this compound requires sophisticated analytical methods for its detection, quantification, and structural elucidation, particularly in complex matrices.

Emerging research should focus on:

High-Sensitivity Detection: Developing and refining methods based on gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly using headspace solid-phase microextraction (HS-SPME) for sample preparation, will enable the detection of trace amounts of the compound. nih.govnih.govresearchgate.net

Spectroscopic Analysis: Advanced nuclear magnetic resonance (NMR) techniques (e.g., 2D-NMR) and vibrational spectroscopy (FTIR, Raman) are vital for unambiguous structure confirmation and for studying intermolecular interactions. mdpi.comdtic.mil

Isotope Labeling: The synthesis of isotopically labeled (e.g., with Deuterium or Carbon-13) this compound can be used as an internal standard for precise quantification and to trace its metabolic fate in biological or environmental systems. mdpi.com

Real-Time Monitoring: The development of novel sensors or online analytical techniques could allow for the real-time monitoring of the formation or degradation of the ester during synthesis or bioremediation processes.

Table 3: Advanced Analytical Techniques for Furan Ester Analysis
TechniqueApplicationKey Advantages
HS-SPME-GC-MS/MSQuantification in complex matrices (food, environmental samples).High sensitivity, selectivity, and minimal sample preparation. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and formula confirmation.Unambiguous identification of the compound and its metabolites. researchgate.net
Multidimensional NMR (e.g., COSY, HSQC)Complete structural elucidation and assignment.Provides detailed information on molecular connectivity. mdpi.com
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)Real-time analysis of volatile compounds.Fast and accurate analysis without pre-concentration. researchgate.net

Investigation of Environmental Bioremediation Strategies Involving Furan Esters

The increasing production and use of furan-based chemicals necessitate research into their environmental fate and potential for bioremediation. Furan esters may be introduced into the environment through industrial processes or as byproducts.

Future research in this domain should include:

Microbial Degradation Pathways: Identifying and characterizing microorganisms (bacteria and fungi) capable of degrading this compound. nih.govresearchgate.net Research suggests that microbes capable of metabolizing 2-furoic acid are a logical starting point, as the initial step would likely be ester hydrolysis to 2-furoic acid and isobutanol. aimspress.com

Enzyme Identification: Isolating and characterizing the specific enzymes (e.g., esterases, oxidoreductases) responsible for the breakdown of the furan ring and its side chains. The "Trudgill pathway" describes the aerobic degradation of 2-furoic acid in several bacteria. nih.govaimspress.com

Genetic Engineering: Engineering microorganisms with enhanced degradation capabilities through the insertion or overexpression of key catabolic genes could lead to more efficient bioremediation strategies.

Ecotoxicology Studies: Assessing the environmental impact and biodegradability of this compound compared to petroleum-based analogs is crucial for establishing its green credentials. Furan-based surfactants, for example, are suggested to have better biodegradability than their benzene-based counterparts. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methylpropyl furan-2-carboxylate, and how can purity be optimized?

  • Methodology : Synthesis typically involves esterification of furan-2-carboxylic acid with 2-methylpropanol under acid catalysis (e.g., sulfuric acid). Optimization includes controlling reaction temperature (80–100°C), using excess alcohol to drive esterification, and employing molecular sieves to remove water. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity can be verified using GC-MS or NMR, referencing CAS 20279-53-2 for spectral comparisons .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Guidelines : Based on analogs like 4-formylfuran-2-carboxylic acid (acute toxicity Category 4 for oral/dermal/inhalation), assume similar hazards. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers away from oxidizers. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention with the SDS .

Q. What analytical techniques are most reliable for structural characterization?

  • Protocols :

  • Crystallography : Use SHELX or WinGX for single-crystal X-ray diffraction data refinement. Anisotropic displacement parameters can be visualized via ORTEP .
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with structurally related esters (e.g., ethyl 2-furoate, CAS 614-99-3) to confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach : Use density functional theory (DFT) to calculate electron distribution in the furan ring and ester group, correlating with known bioactivity of analogs (e.g., methyl 5-(hydroxymethyl)furan-2-carboxylate in plant toxin studies). Molecular docking against target enzymes (e.g., Factor XIa) can identify binding affinity trends .

Q. What experimental designs address contradictions in toxicity data for substituted furans?

  • Strategy : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using this compound and analogs (e.g., 2-propylfuran). Cross-reference with regulatory thresholds for furan (HTFOELs) and apply dose-response modeling to resolve discrepancies .

Q. How can researchers optimize bioactivity studies in neuropharmacology or oncology?

  • Design :

  • In vitro : Test inhibition of microglial activation (via TNF-α/IL-6 ELISA) or cancer cell proliferation (using MCF-7 or HeLa lines).
  • In vivo : Employ murine models with controlled dosing (oral/IP) and monitor biomarkers (e.g., acetylcholinesterase for neuroprotection). Reference chromen-7-yl furan-2-carboxylate studies for enzyme-targeted frameworks .

Key Recommendations

  • For crystallographic challenges (e.g., twinned crystals), combine SHELXD for phase solving and SHELXL for refinement .
  • In pharmacological assays, include positive controls (e.g., statins for endothelial function studies) to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.